1,4-Bis(chloromethyl)naphthalene

Polymer Chemistry Material Science Structural Isomerism

Researchers developing fluorescent polymers or high-performance thermosets often encounter inconsistent cross-linking geometry that degrades material performance. 1,4-Bis(chloromethyl)naphthalene (CAS 6586-89-6) resolves this through its precisely defined 1,4-substitution pattern: • Linear geometry enabling controlled π-π stacking (centroid distance: 3.940 Å) for tunable emission properties in solid-state fluorescent materials. • Bifunctional chloromethyl reactivity delivering predictable cross-link density and network topology critical for Tg and solvent resistance. • Validated crystal structure (torsion angles: -104.1° & -101.9°) supporting computational modeling and force-field development. Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C12H10Cl2
Molecular Weight 225.11 g/mol
CAS No. 6586-89-6
Cat. No. B050580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(chloromethyl)naphthalene
CAS6586-89-6
SynonymsNSC 184812
Molecular FormulaC12H10Cl2
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=CC=C(C2=C1)CCl)CCl
InChIInChI=1S/C12H10Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2
InChIKeyPMIHHEJEQAQZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(chloromethyl)naphthalene Procurement Overview


1,4-Bis(chloromethyl)naphthalene is a halogenated aromatic hydrocarbon with a naphthalene core substituted at the 1 and 4 positions by reactive chloromethyl (-CH₂Cl) groups [1]. This bifunctional electrophile serves as a versatile monomer and cross-linker in polymer chemistry and an intermediate in organic synthesis [2]. Its distinct 1,4-substitution pattern imparts unique geometric and electronic properties that differentiate it from other bis(chloromethyl)naphthalene isomers and alternative cross-linking agents, making it essential for applications demanding specific molecular architectures and material properties [3].

Workflow Polymer and material research requiring 1,4‑substitution geometry for linear chain architecture
Literature context Fluorescent polymer synthesis supported by documented usage (2007–2018)
Cross‑linking Bifunctional monomer for thermoset resins with a rigid naphthalene core

Why 1,4-Bis(chloromethyl)naphthalene Cannot Be Substituted


Simple substitution with other bis(chloromethyl)naphthalene isomers is not feasible due to fundamental differences in molecular geometry and resulting material properties. The 1,4-substitution pattern creates a specific para-like arrangement on one naphthalene ring, leading to a distinct molecular shape and crystal packing motif [1][2]. In contrast, isomers like the 1,5- or 2,6- variants possess different substitution vectors that alter the polymer chain architecture and cross-linking density [3]. The 1,4-isomer's geometry enables specific π-π stacking interactions (centroid-centroid distance of 3.940 Å) that are critical for applications in fluorescent polymers and advanced materials, where precise control over interchain interactions is paramount [1].

Isomer substitution (1,5‑ or 2,6‑) introduces kinked chain topology, altering polymer crystallinity and thermal behavior.
Crystal packing and π‑π stacking interactions are isomer‑specific; interchain coupling may shift in solid‑state materials.

1,4-Bis(chloromethyl)naphthalene Differentiation Evidence


1,4-Substitution Pattern and Polymer Chain Architecture

The 1,4-substitution pattern on the naphthalene ring is a key differentiator. While other isomers like 1,5-bis(chloromethyl)naphthalene are used for specific applications like OLED materials [1], the 1,4-isomer provides a distinct geometric vector for chain extension. This is a class-level inference based on the fundamental principles of polymer chemistry, where the relative orientation of reactive groups dictates the final polymer's linearity and rigidity. The 1,4-arrangement promotes a more linear chain growth compared to the 1,5- or 2,6-isomers, directly impacting material properties like crystallinity and thermal stability.

Polymer architecture
Class‑level
1,4‑substitution provides para‑like orientation for linear chains vs kinked chains from 1,5‑/2,6‑isomers
Chain topology may not transfer between isomers; review for target material properties.
Class‑level inference, not from direct comparative polymer data.
Polymer Chemistry Material Science Structural Isomerism

Crystal Structure and Packing Motif

X-ray crystallography confirms the unique solid-state conformation of 1,4-bis(chloromethyl)naphthalene. The torsion angles around the Cmethylene–Cring bonds are −104.1(4)° and −101.9(4)° [1][2]. The chlorine atoms deviate from the naphthalene plane in opposite directions by 1.660(6) Å and 1.559(6) Å [1]. This specific conformation dictates a unique crystal packing motif, characterized by π-π stacking along the b-axis with a centroid-centroid distance of 3.940 Å [1][3]. While crystal structures for other isomers may exist, this specific packing arrangement is a consequence of the 1,4-substitution and directly influences solid-state reactivity and material properties.

Crystal packing
Head‑to‑head
Torsion angles −104.1°/−101.9°, Cl deviation 1.66/1.56 Å, π‑π stacking 3.940 Å vs other isomers’ expected different packing
Differences critical for solid‑state reactivity and modeling; isomeric substitution would alter packing.
Single‑crystal XRD, 296 K.
Crystallography Solid-State Chemistry Computational Chemistry

Fluorescent Polymer Applications in Literature

1,4-Bis(chloromethyl)naphthalene is specifically cited as a reactant for preparing fluorescent polymers and oligomers in peer-reviewed literature from 2007-2018 [1]. This contrasts with other isomers, which may have different documented primary applications. For instance, the 1,5-isomer is often cited as a precursor for OLED materials [2]. The 1,4-isomer's ability to form specific π-π stacked structures, as evidenced by crystallography [3], likely contributes to its utility in fluorescent materials, where controlled interchromophore interactions are crucial for emission properties.

Literature use
Cross‑study comparable
1,4‑isomer cited for fluorescent polymers (2007–2018) vs 1,5‑isomer cited for OLED materials
Application divergence supports targeted polymer research; reduces isomer screening effort.
Based on peer‑reviewed literature and supplier documentation.
Fluorescent Materials Polymer Synthesis Optoelectronics

Physical Property and Purity Profile

The compound's physical properties are well-defined, providing a reliable baseline for procurement and experimental design. The reported melting point is approximately 70-73 °C and the density is 1.258 g/cm³ . Standard commercial purity is ≥95% . This is a class-level inference for procurement, as alternative isomers will have different physical property profiles (e.g., different melting points, solubilities) that can impact handling, formulation, and reaction conditions.

Physical property
Class‑level / Data to verify
mp ~70–73 °C, density 1.258 g/cm³, typical purity ≥95%
Defined properties support batch consistency; verify with lot‑specific COA.
Vendor‑reported; isomer‑specific physical profiles differ.
Physical Chemistry Synthetic Chemistry Quality Control

1,4-Bis(chloromethyl)naphthalene Application Scenarios


Fluorescent Conjugated Polymer Synthesis

For researchers developing new fluorescent materials for sensing, imaging, or optoelectronic applications, 1,4-bis(chloromethyl)naphthalene serves as a key monomer. Its 1,4-substitution pattern provides the necessary linear geometry for constructing conjugated backbones with controlled π-π interactions, which is critical for achieving desired emission properties. Literature from 2007-2018 specifically cites this compound for the preparation of fluorescent polymers and oligomers [1]. The unique crystal packing, with a centroid-centroid distance of 3.940 Å [2], suggests a predisposition for the type of interchain coupling that can be advantageous in solid-state fluorescent materials.

Thermoset Resin and Cross-Linked Network Development

In industrial polymer chemistry, 1,4-bis(chloromethyl)naphthalene is a valuable cross-linking agent for creating high-performance thermoset resins. Its bifunctional nature and rigid naphthalene core contribute to enhanced thermal stability and mechanical strength in the final polymer network . The specific geometry of the 1,4-isomer leads to a distinct cross-link density and network topology compared to other isomers, which can be a critical parameter for tuning material properties like glass transition temperature (Tg) and solvent resistance . This makes it a strategic choice for applications requiring durable, chemically resistant materials.

Computational Chemistry and Materials Modeling

The precisely defined crystal structure of 1,4-bis(chloromethyl)naphthalene, including its torsion angles (−104.1(4)° and −101.9(4)°), Cl deviations (1.660(6) Å and 1.559(6) Å), and π-π stacking distance (3.940 Å) [2][3], makes it an ideal model compound for computational studies. Researchers can use these high-resolution parameters to validate molecular dynamics simulations, density functional theory (DFT) calculations, and to develop force fields for naphthalene-based materials. Accurate structural data is essential for reliable computational predictions of material properties, reducing the need for extensive and costly experimental trials.

Application
Selection Property
Validation Focus
Fluorescent Polymer Synthesis
1,4‑Substitution for linear conjugated backbones
Verify chain linearity and interchromophore interactions
Thermoset Resin Development
Bifunctional cross‑linker with rigid naphthalene core
Evaluate cross‑link density, Tg, and solvent resistance
Computational Materials Modeling
High‑resolution crystal structure data for model validation
Align force field parameters with reported crystallographic data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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